molecular formula C8H14O4 B082164 Dimethyl 2-propylmalonate CAS No. 14035-96-2

Dimethyl 2-propylmalonate

Cat. No. B082164
CAS RN: 14035-96-2
M. Wt: 174.19 g/mol
InChI Key: GQTSAGKZHIWKMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 2-propylmalonate and related compounds often involves the Diels-Alder reaction, a classic reaction in organic chemistry. For instance, dimethyl lyxopyranosylmalonates can be synthesized in a stereospecific manner from the adducts obtained from the Diels–Alder reaction of 3,4-dialkoxyfurans and dimethyl acetoxymethylenemalonate, highlighting the versatility of dimethyl malonates in synthesis (Katagiri et al., 1987).

Molecular Structure Analysis

Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate's crystal structure reveals how molecules are linked by intermolecular O—H⋯O hydrogen bonds into chains, demonstrating the compound's potential for forming structured networks, which is critical for understanding its reactivity and interactions in various contexts (Zeng & Ren, 2009).

Chemical Reactions and Properties

The electrochemical cyclization of dimethyl aminomalonates illustrates the compound's reactivity, where electrochemical oxidation in methanol affords cyclization products through the formation of carbon-carbon bonds, indicating its utility in synthesizing cyclic compounds (Okimoto et al., 2006). Additionally, the synthesis of β-fluoro(dicarbonyl)ethylamines from dimethyl-2-fluoromalonate ester showcases the compound's flexibility in multi-component Mannich reactions, highlighting its utility in generating fluorinated organic molecules (Lisse & Sandford, 2018).

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Ester compounds are often used as intermediates in the synthesis of a variety of organic compounds . They can serve as protective groups for carboxylic acids or as precursors to amines .
    • For example, Diethyl malonate, a similar compound, is used in the malonic ester synthesis, where it is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
  • Pharmaceutical Research

    • In pharmaceutical research, esters are often used in drug design and synthesis . They can modify the physical-chemical properties of a compound, such as its solubility or its biological half-life .
    • For instance, Diethyl diethyl malonate, another similar compound, can be combined with Urea under the action of a strong base to form a barbiturate .
  • Perfumery and Flavorings

    • Esters are commonly used in the creation of artificial flavors and fragrances due to their diverse range of smells and tastes . Diethyl malonate, for example, occurs naturally in grapes and strawberries and is used in perfumes .

Safety And Hazards

Dimethyl 2-propylmalonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and causes serious eye irritation .

properties

IUPAC Name

dimethyl 2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSAGKZHIWKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930771
Record name Dimethyl propylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-propylmalonate

CAS RN

14035-96-2
Record name 1,3-Dimethyl 2-propylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14035-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl propylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedioic acid, 2-propyl-, 1,3-dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Wang, C Ke, J Liu - Reaction Chemistry & Engineering, 2023 - pubs.rsc.org
… As depicted in Scheme 3, the synthesis of brivaracetam commenced with the conversion of dimethyl 2-propylmalonate 4 into cyano diester 5 by SN 2 substitution with 2-…
Number of citations: 0 pubs.rsc.org
A Acheampong, F Abbott… - Biomedical mass …, 1983 - Wiley Online Library
Valproic acid, an antiepileptic drug, is extensively metabolized in humans. A hexadeuterated valproic acid was used in this study to aid the identification of metabolites and their artifacts …
Number of citations: 50 onlinelibrary.wiley.com
S Ikeda, N Daimon, R Sanuki… - Chemistry–A European …, 2006 - Wiley Online Library
… (E)-Tetramethyl dodec-6-en-1-yne-4,4,9,9-tetracarboxylate (7 e): A solution of dimethyl 2-propylmalonate (900 mg, 5.17 mmol) in DMF (5 mL) was added dropwise to a suspension of …

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